molecular formula C9H14N2O B1473643 (R)-3-(4-Oxopiperidin-1-YL)butanenitrile CAS No. 856931-48-1

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile

Cat. No. B1473643
M. Wt: 166.22 g/mol
InChI Key: SISKQSXCCCYBCI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(4-Oxopiperidin-1-YL)butanenitrile” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of “®-3-(4-Oxopiperidin-1-YL)butanenitrile” involves the reaction of ®-3-(4-oxo-piperidin-1-yl)-butyronitrile with 4-(2-methoxy-ethoxy)-phenylamine in dichloromethane at 20℃ . Sodium tris(acetoxy)borohydride and glacial acetic acid are added, and the reaction is stirred at room temperature overnight . The crude product is then purified by column chromatography on silica gel .


Physical And Chemical Properties Analysis

“®-3-(4-Oxopiperidin-1-YL)butanenitrile” has a molecular weight of 166.22 g/mol . Other physical and chemical properties such as boiling point or linear structure formula are not provided in the retrieved sources .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing its role in generating optically pure intermediates through enzymatic resolution. This process demonstrates its importance in the pharmaceutical industry for producing compounds with potential therapeutic applications (Kamal, Khanna, & Krishnaji, 2007).

Advanced Organic Synthesis Techniques

The compound serves as a precursor in various advanced organic synthesis techniques. For instance, it undergoes smooth reactions with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine to produce highly-functionalized salt-free ylides. This reaction highlights its versatility in creating complex organic molecules with significant yields, which are crucial for developing new materials and drugs (Yavari, Islami, Habibi, Momeni Tikdari, & Ebrahimi, 2004).

Novel Synthetic Pathways

Innovative synthetic pathways involving (R)-3-(4-Oxopiperidin-1-yl)butanenitrile have been developed to create 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles from 2-(cyanomethyl)aziridines. These pathways offer new approaches to synthesizing aminobutanenitriles, which are valuable intermediates in pharmaceutical synthesis. The regiospecific ring opening of aziridinium salts underscores the compound's utility in accessing a range of structurally diverse molecules (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).

Surface Chemistry Applications

The compound is also explored in surface chemistry, specifically in studies related to the bonding of nitriles on surfaces. For example, research on the reaction of nitriles on Ge(100)-2x1 surfaces provides insights into selectivity and competition in surface bonding, which is fundamental for developing new materials and coatings. Such studies demonstrate the broader implications of (R)-3-(4-Oxopiperidin-1-yl)butanenitrile and related compounds beyond traditional organic synthesis (Filler, Mui, Musgrave, & Bent, 2003).

properties

IUPAC Name

(3R)-3-(4-oxopiperidin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2-5-10)11-6-3-9(12)4-7-11/h8H,2-4,6-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISKQSXCCCYBCI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249340
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile

CAS RN

856931-48-1
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856931-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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